molecular formula C8H6ClNS B2965381 5-Chloro-7-methylthieno[3,2-b]pyridine CAS No. 952435-09-5

5-Chloro-7-methylthieno[3,2-b]pyridine

Cat. No.: B2965381
CAS No.: 952435-09-5
M. Wt: 183.65
InChI Key: MVPKSNUJJZIFOK-UHFFFAOYSA-N
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Description

5-Chloro-7-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with chlorine and methyl substituents at the 5 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization to form the desired thienopyridine structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylthieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar structural features but different substituents.

    Thieno[3,2-b]pyridine: A closely related compound with variations in the substitution pattern.

    Chloropyridines: Compounds with chlorine substituents on the pyridine ring, but without the fused thiophene ring.

Uniqueness

5-Chloro-7-methylthieno[3,2-b]pyridine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-7-methylthieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-7(9)10-6-2-3-11-8(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPKSNUJJZIFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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